Cas no 377084-07-6 (3-(2,3,4-trifluorophenyl)propanal)

3-(2,3,4-trifluorophenyl)propanal structure
377084-07-6 structure
Product Name:3-(2,3,4-trifluorophenyl)propanal
CAS No:377084-07-6
MF:C9H7F3O
MW:188.146493196487
CID:922556
PubChem ID:22669156
Update Time:2025-07-22

3-(2,3,4-trifluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3,4-trifluoro-phenyl)-propionaldehyde
    • LogP
    • 3-(2,3,4-trifluorophenyl)propanal
    • DTXSID20627470
    • 377084-07-6
    • SCHEMBL4846068
    • EN300-1870527
    • DB-261488
    • AKOS006289324
    • Inchi: 1S/C9H7F3O/c10-7-4-3-6(2-1-5-13)8(11)9(7)12/h3-5H,1-2H2
    • InChI Key: QJQMJQUKYWDDQK-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CCC=O)F)F

Computed Properties

  • Exact Mass: 188.04491
  • Monoisotopic Mass: 188.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

3-(2,3,4-trifluorophenyl)propanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870527-0.05g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
0.05g
$468.0 2023-09-18
Enamine
EN300-1870527-0.1g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
0.1g
$490.0 2023-09-18
Enamine
EN300-1870527-0.25g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
0.25g
$513.0 2023-09-18
Enamine
EN300-1870527-0.5g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
0.5g
$535.0 2023-09-18
Enamine
EN300-1870527-1.0g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
1g
$986.0 2023-06-03
Enamine
EN300-1870527-2.5g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
2.5g
$1089.0 2023-09-18
Enamine
EN300-1870527-5.0g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
5g
$2858.0 2023-06-03
Enamine
EN300-1870527-10.0g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
10g
$4236.0 2023-06-03
Enamine
EN300-1870527-1g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
1g
$557.0 2023-09-18
Enamine
EN300-1870527-5g
3-(2,3,4-trifluorophenyl)propanal
377084-07-6
5g
$1614.0 2023-09-18

Additional information on 3-(2,3,4-trifluorophenyl)propanal

Introduction to 3-(2,3,4-trifluorophenyl)propanal (CAS No. 377084-07-6)

3-(2,3,4-trifluorophenyl)propanal, identified by the Chemical Abstracts Service Number (CAS No.) 377084-07-6, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms in an aromatic ring, which imparts unique electronic and steric properties. The structural motif of 2,3,4-trifluorophenyl provides a versatile scaffold for designing novel pharmacophores, making it a valuable building block in the development of therapeutic agents.

The significance of fluorinated aromatic compounds in drug discovery stems from their ability to modulate metabolic stability, binding affinity, and lipophilicity. In particular, the introduction of fluorine atoms at specific positions on an aromatic ring can enhance the bioavailability of a drug by improving its resistance to metabolic degradation. Furthermore, fluorine atoms can influence the electronic distribution within the molecule, leading to altered interactions with biological targets such as enzymes and receptors. This property has been exploited in the design of various small-molecule inhibitors and activators used in treating a wide range of diseases.

The synthesis of 3-(2,3,4-trifluorophenyl)propanal involves multi-step organic transformations that highlight the versatility of fluorinated intermediates. One common synthetic route involves the Friedel-Crafts alkylation of 2,3,4-trifluorobenzene with an appropriate alkylating agent followed by oxidation to yield the aldehyde functionality. The choice of reagents and reaction conditions is critical to achieving high yields and purity, as side reactions such as over-alkylation or decomposition can occur if not carefully controlled.

In recent years, 3-(2,3,4-trifluorophenyl)propanal has been utilized as a key intermediate in the development of novel therapeutic agents. For instance, researchers have explored its potential in designing kinase inhibitors for cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By incorporating the 2,3,4-trifluorophenyl moiety into kinase inhibitors, scientists aim to enhance binding affinity and selectivity while minimizing off-target effects. Preliminary studies have shown that compounds derived from this scaffold exhibit promising activity against various kinases.

Another area where 3-(2,3,4-trifluorophenyl)propanal has shown promise is in the development of antiviral agents. The unique electronic properties of fluorinated aromatic compounds can influence their interactions with viral proteases and polymerases. For example, modifications at the trifluorophenyl ring have been shown to improve the inhibitory activity of protease inhibitors used in treating viral infections such as HIV. The ability to fine-tune molecular properties through fluorination strategies makes this class of compounds particularly attractive for antiviral drug design.

The role of computational chemistry in optimizing derivatives of 3-(2,3,4-trifluorophenyl)propanal cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations allow researchers to predict the behavior of these molecules in biological systems with high accuracy. By leveraging these tools, scientists can identify optimal analogs with enhanced potency and reduced toxicity before conducting expensive experimental trials. This approach accelerates the drug discovery process significantly.

Recent advancements in green chemistry have also influenced the synthesis of 3-(2,3,4-trifluorophenyl)propanal. Researchers are increasingly focusing on developing environmentally friendly synthetic routes that minimize waste and hazardous byproducts. Catalytic methods using transition metals such as palladium and copper have been explored as sustainable alternatives to traditional organic transformations. These innovations not only improve efficiency but also align with global efforts to promote sustainable practices in chemical manufacturing.

The pharmacokinetic properties of compounds derived from 3-(2,3,4-trifluorophenyl)propanal are another critical area of study. Fluorine atoms can influence solubility, permeability across biological membranes (P-glycoprotein), and metabolic clearance rates. Understanding these relationships is essential for optimizing drug candidates for clinical use. For example, modifications designed to enhance oral bioavailability while maintaining therapeutic efficacy are often required for successful drug development.

In conclusion,3-(2,3,4-trifluorophenyl)propanal (CAS No. 377084-07-6) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated aromatic compounds,this molecule is likely to remain at the forefront of pharmaceutical innovation for years to come.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.